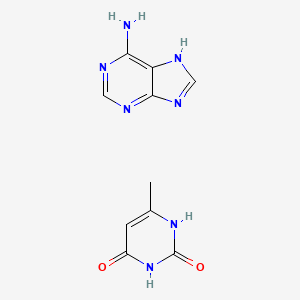
6-methyl-1H-pyrimidine-2,4-dione;7H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-1H-pyrimidine-2,4-dione;7H-purin-6-amine is a compound that combines two distinct heterocyclic structures: pyrimidine and purine. These structures are fundamental in various biological processes and are often found in nucleic acids. The compound’s unique combination of these two rings makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1H-pyrimidine-2,4-dione;7H-purin-6-amine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring followed by the introduction of the purine moiety. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the rings and their subsequent fusion.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various fields.
Chemical Reactions Analysis
Types of Reactions
6-methyl-1H-pyrimidine-2,4-dione;7H-purin-6-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the rings, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms within the rings.
Substitution: Various substituents can be introduced to the rings, altering the compound’s reactivity and functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl chains.
Scientific Research Applications
6-methyl-1H-pyrimidine-2,4-dione;7H-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural similarity to nucleic acids makes it useful in studying DNA and RNA interactions.
Industry: The compound can be used in the production of various pharmaceuticals and as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism by which 6-methyl-1H-pyrimidine-2,4-dione;7H-purin-6-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes involved in nucleic acid synthesis or repair. The compound can inhibit or modify the activity of these enzymes, leading to changes in cellular processes. The pathways involved often include key biochemical reactions essential for cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
6-methyl-1H-pyrimidine-2,4-dione: A simpler compound with only the pyrimidine ring.
7H-purin-6-amine: Contains only the purine ring.
2,4(1H,3H)-Pyrimidinedione, 6-amino-1-methyl-: Another pyrimidine derivative with different substituents.
Uniqueness
The uniqueness of 6-methyl-1H-pyrimidine-2,4-dione;7H-purin-6-amine lies in its combined structure of both pyrimidine and purine rings. This duality allows it to interact with a broader range of biological targets and participate in more diverse chemical reactions compared to its simpler counterparts.
Properties
CAS No. |
848475-05-8 |
|---|---|
Molecular Formula |
C10H11N7O2 |
Molecular Weight |
261.24 g/mol |
IUPAC Name |
6-methyl-1H-pyrimidine-2,4-dione;7H-purin-6-amine |
InChI |
InChI=1S/C5H5N5.C5H6N2O2/c6-4-3-5(9-1-7-3)10-2-8-4;1-3-2-4(8)7-5(9)6-3/h1-2H,(H3,6,7,8,9,10);2H,1H3,(H2,6,7,8,9) |
InChI Key |
ZLCPJHIQJAUBEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1.C1=NC2=NC=NC(=C2N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


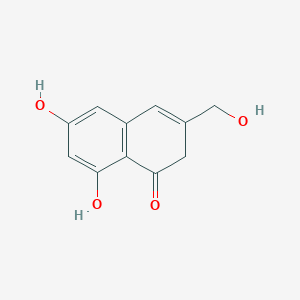
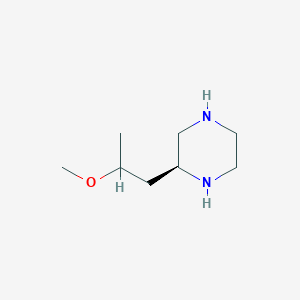

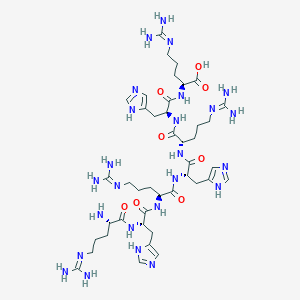

![1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl-](/img/structure/B12531426.png)

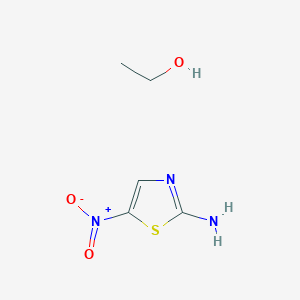
![1-[4-(Dibutylamino)phenyl]-2-(2,4-dichlorophenyl)-2-hydroxyethan-1-one](/img/structure/B12531460.png)


![[(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyl](hydroxy)oxophosphanium](/img/structure/B12531482.png)
![Phenol, 4-[1-(phenylmethyl)-6-(trifluoromethyl)-1H-indazol-3-yl]-](/img/structure/B12531487.png)
![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B12531488.png)
